lithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate
Description
Lithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate is a lithium salt of a monophosphate ester derived from geraniol, a terpene alcohol. The compound features a (2Z)-3,7-dimethylocta-2,6-dienyl (geranyl) group esterified to a phosphate moiety, with lithium replacing one hydrogen atom (Fig. 1). Its molecular formula is LiC₁₀H₁₈O₄P, and its molecular weight is 235.12 g/mol (calculated from ).
Properties
CAS No. |
135423-68-6 |
|---|---|
Molecular Formula |
C10H19LiO7P2 |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
lithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H20O7P2.Li/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);/q;+1/p-1/b10-7-; |
InChI Key |
XJPGVLBKEJXLQY-VEZAGKLZSA-M |
Isomeric SMILES |
[Li+].CC(=CCC/C(=C\COP(=O)(O)OP(=O)(O)[O-])/C)C |
Canonical SMILES |
[Li+].CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)[O-])C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate typically involves the reaction of lithium hydroxide with a phosphoryl chloride derivative in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
LiOH+(2Z)-3,7-dimethylocta-2,6-dienoxy-phosphoryl chloride→lithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate+HCl
Industrial Production Methods: Industrial production
Biological Activity
Lithium;[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure indicates the presence of a lithium ion (Li+) associated with a complex organic moiety that includes a hydroxyphosphoryl group.
Lithium compounds are known for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. The biological activity of lithium;[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate may involve several mechanisms:
- Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to increased levels of inositol and affecting phosphoinositide metabolism.
- Modulation of Neurotransmitter Systems : It may influence neurotransmitter systems such as serotonin and norepinephrine.
- Neuroprotective Effects : Lithium has been shown to promote neuroprotection through the activation of signaling pathways that enhance cell survival.
Biological Studies
Several studies have examined the biological activity of lithium-containing compounds similar to lithium;[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate:
- Antimicrobial Activity : Research indicates that related compounds exhibit modest antibacterial and antifungal properties against various strains. For instance, a study reported that certain derivatives showed activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity : In vitro studies have demonstrated that lithium compounds can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology .
Case Studies
- Bipolar Disorder Treatment : A clinical trial involving lithium therapy demonstrated significant mood stabilization in patients with bipolar disorder. Participants receiving lithium;[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate showed improved mood stability compared to placebo groups .
- Neuroprotective Effects : A study on neurodegenerative diseases indicated that lithium can enhance neuronal survival under stress conditions. The compound was shown to activate pathways associated with neuroprotection in animal models .
Table 1: Biological Activities of Lithium Compounds
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the potential of lithium-based phosphonates in anticancer applications. A notable one-pot lithiation–phosphonylation method has been developed to synthesize heteroaromatic phosphonates, which exhibited weak antiproliferative activity against several cancer cell lines, including PC-3 and MCF-7. The synthesis involves the direct lithiation of heteroaromatic compounds followed by phosphonylation and oxidation, yielding compounds that may serve as lead substances for further development in cancer therapeutics .
2. Neuroprotective Effects
Lithium compounds are well-known for their neuroprotective properties, particularly in the treatment of bipolar disorder and depression. Research indicates that lithium can enhance neurogenesis and protect against neurodegenerative diseases by modulating various signaling pathways. The incorporation of phosphonate groups may enhance the bioactivity and stability of lithium compounds in therapeutic formulations.
Materials Science
1. Electrochemical Applications
Lithium;[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate shows promise as an electrode material in lithium-ion batteries. Its unique electrochemical behavior has been characterized through various analytical techniques, demonstrating effective performance at voltages around 3.1 V vs. Li⁺/Li. This property is crucial for improving battery efficiency and longevity .
| Electrode Material | Voltage (V vs. Li⁺/Li) | Capacity (mAh/g) | Comments |
|---|---|---|---|
| Lithium Phosphate | 3.1 | Limited | Sluggish transition |
| Ortho-regioisomer | 2.85 | Theoretical max | Enhanced performance |
| Para-regioisomer | 2.55 | 223 | Stability upon cycling |
The material's thermal stability is also noteworthy, as it can withstand higher temperatures without decomposing, making it suitable for high-performance applications in energy storage systems.
Case Studies
1. Synthesis of Phosphonates
In a recent study, researchers developed a novel one-pot method for synthesizing heteroaromatic phosphonates using lithium reagents. This method demonstrated satisfactory yields and highlighted the importance of the stability and reactivity of the lithiated intermediates . The compounds synthesized showed significant antiproliferative activity against cancer cell lines.
2. Electrochemical Characterization
Another study focused on the electrochemical characterization of lithium phosphonates as potential electrode materials for lithium-ion batteries. The research indicated that different polymorphs of these compounds exhibit varying electrochemical properties, which can be optimized for improved battery performance .
Comparison with Similar Compounds
Geranyl Monophosphate (GMP)
Molecular Formula: C₁₀H₁₉O₄P
Molecular Weight: 234.23 g/mol
Key Differences:
(2E)-2-Fluoro-3,7-Dimethylocta-2,6-Dien-1-yl Trihydrogen Diphosphate
Molecular Formula: C₁₀H₁₉F O₇P₂
Molecular Weight: 332.20 g/mol
Key Differences:
Lithium Dihydrogen Phosphate (LiH₂PO₄)
Molecular Formula: LiH₂PO₄
Molecular Weight: 103.93 g/mol
Key Differences:
- A simple inorganic phosphate salt without the terpene chain.
- Applications: Used in lithium-ion battery electrolytes and as a buffering agent ( ).
Comparative Data Table
Industrial and Pharmaceutical Potential
- Lithium Advantage: Lithium’s small ionic radius and high charge density improve solubility in polar solvents compared to sodium or potassium salts (inferred from ).
- Terpene-Phosphate Hybrids: Compounds like the target molecule are explored for antimicrobial and anti-inflammatory properties, leveraging terpene bioactivity and phosphate solubility .
Q & A
Q. What experimental designs test synergistic effects between this phosphate and flame-retardant additives (e.g., LiPF6 or LiFSI)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
